
L-2,4-Diaminobutyric acid 2hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2,4-Diaminobutyric acid dihydrochloride, also known as DABA, is an unnatural amino acid derivative . It is the conjugate base of L-2,4-diaminobutyric acid, arising from deprotonation of the carboxy group . It is a substrate of diaminobutyrate-pyruvate transaminase, an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .
Molecular Structure Analysis
The molecular structure of L-2,4-Diaminobutyric acid dihydrochloride has been analyzed using various spectroscopic techniques . The compound is orthorhombic with space group P2 1 2 1 2 1 and a = 5.3647 (1), b = 8.3652 (2), c = 16.9149 (5) Å, Z = 4, R 1 = 3.48%, wR 2 = 7.33% (all data) .Chemical Reactions Analysis
L-2,4-Diaminobutyric acid dihydrochloride is used for the differentiation of β-N-methylamino-L-alanine from the diamino acids by using HPLC-FD, UHPLC-UV, UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .Physical And Chemical Properties Analysis
The average weight of L-2,4-Diaminobutyric acid dihydrochloride is 118.1344 and the mono-isotopic weight is 118.074227574 . The chemical formula is C4H10N2O2 . It has a melting point of 197-200 °C (dec.) and is soluble in water (0.5 g/10 mL) .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPMGCNFBQXCI-QTNFYWBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-2,4-Diaminobutyric acid 2hbr | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

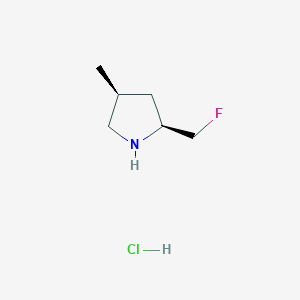


![(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B8045336.png)
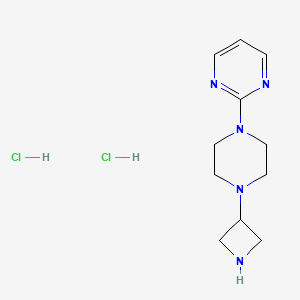
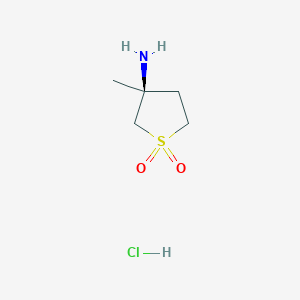


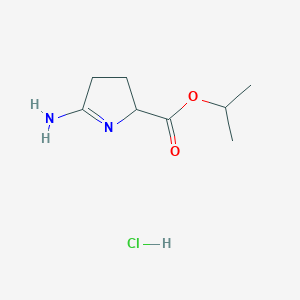
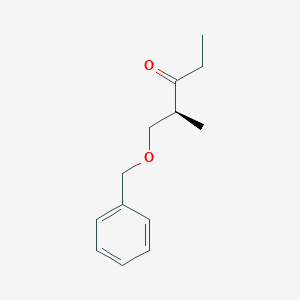
![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B8045386.png)
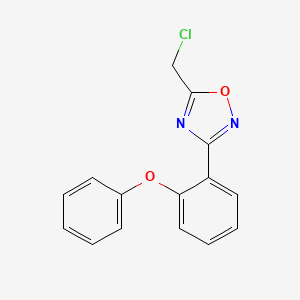
![5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8045422.png)
![Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate](/img/structure/B8045424.png)